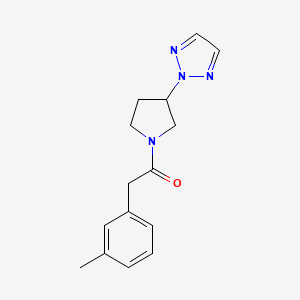
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound that belongs to a broader class of triazole derivatives known for their diverse applications in scientific research. The synthesis of similar triazole derivatives has been explored extensively, focusing on their structural properties and potential biological activities. For instance, the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units revealed their antibacterial and plant growth regulatory activities, indicating the potential utility of triazole compounds in agriculture and medicine (Jian‐Bing Liu et al., 2007). Furthermore, experimental and theoretical studies on similar triazole compounds have provided insights into their molecular structures and electronic properties, highlighting their significance in material science and chemical engineering (Ç. Y. Ataol & Ö. Ekici, 2014).
Catalytic and Antiviral Applications
The exploration of triazole derivatives extends to their catalytic behaviors and antiviral activities. Research into iron and cobalt complexes bearing triazole ligands demonstrated their utility in ethylene reactivity, showcasing the role of triazole derivatives in catalysis (Wen‐Hua Sun et al., 2007). Additionally, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including triazole moieties, indicates the impact of substituents on their properties, such as electrical conductivity and thermal stability, relevant for electronic materials research (S. Pandule et al., 2014). Furthermore, triazole derivatives have been studied for their antiviral activity against HSV1 and HAV-MBB, emphasizing their potential in pharmaceutical applications (F. Attaby et al., 2006).
Photophysical and Fungicidal Properties
The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating triazole moieties through multicomponent domino reactions highlights the versatility of triazole derivatives in creating compounds with significant photophysical properties. These properties are crucial for applications in materials science and optics (E. Hussein et al., 2019). Additionally, the design and synthesis of triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety for fungicidal activity offer insights into their potential in agricultural sciences as protective agents against phytopathogens (Hui Bai et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIHMSXUHTBNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)
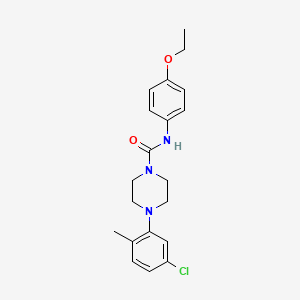
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)
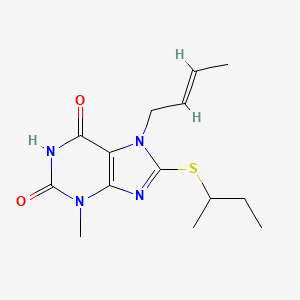

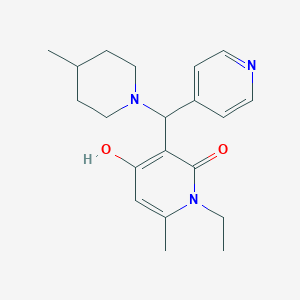
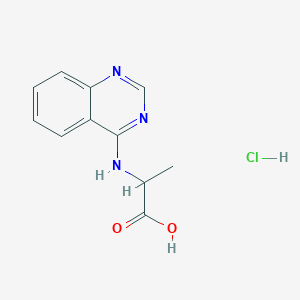
![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)
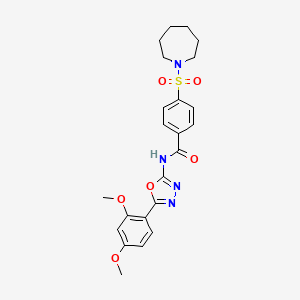
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)
![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)
